4-Nitrophenoxyacetic acid hydrazide

Übersicht

Beschreibung

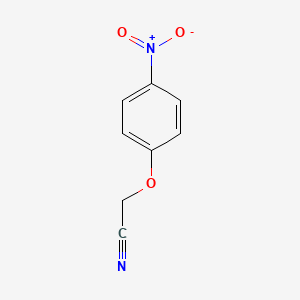

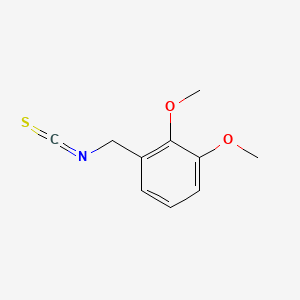

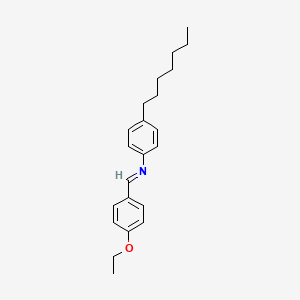

4-Nitrophenoxyacetic acid hydrazide is a chemical compound with the molecular formula C8H9N3O4 and a molecular weight of 211.17476 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of hydrazones, including 4-Nitrophenoxyacetic acid hydrazide, can be achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The IUPAC name for 4-Nitrophenoxyacetic acid hydrazide is 2-(4-nitrophenoxy)acetohydrazide . The InChI code is 1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) .Physical And Chemical Properties Analysis

The physical form of 4-Nitrophenoxyacetic acid hydrazide is solid . It has a boiling point of 184-186 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-Nitrophenoxyacetic acid hydrazide: is utilized in proteomics research due to its reactivity with proteins and peptides. It serves as a specialty product for identifying and analyzing protein modifications, particularly in the study of post-translational modifications . This compound’s ability to form stable hydrazone linkages with carbonyl groups in proteins under mild conditions makes it a valuable tool for probing protein structure and function.

Chemical Synthesis

In the realm of chemical synthesis, 2-(4-nitrophenoxy)acetohydrazide is employed as a building block for the construction of more complex molecules. Its reactive hydrazide group allows for the formation of hydrazones, which can be further manipulated to synthesize a variety of heterocyclic compounds . This versatility is crucial for the development of new pharmaceuticals and materials.

Drug Design and Discovery

The compound’s structural features make it a candidate for drug design and discovery efforts. By serving as a precursor for the synthesis of potential pharmacophores, 4-Nitrophenoxyacetic acid hydrazide plays a role in the creation of novel therapeutic agents. Its nitro group and hydrazide moiety offer points of chemical modification that can be exploited to enhance drug properties .

Material Science

In material science, 2-(4-nitrophenoxy)acetohydrazide contributes to the development of advanced materials with specific properties. Researchers can leverage its chemical reactivity to create polymers and coatings with tailored functionalities. The compound’s ability to undergo various reactions opens up possibilities for innovative material applications .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used as a reagent for detecting aldehydes and ketones. The formation of hydrazone derivatives upon reaction with carbonyl compounds allows for their identification and quantification. This application is particularly useful in quality control and environmental monitoring .

Bioconjugation Techniques

4-Nitrophenoxyacetic acid hydrazide: is instrumental in bioconjugation techniques. It facilitates the attachment of biomolecules to various surfaces or to each other, enabling the creation of bioconjugates for diagnostic or therapeutic purposes. The specificity and stability of the hydrazone linkage are key to the success of these applications .

Agricultural Research

In agricultural research, the compound finds use in the synthesis of plant growth regulators and herbicides. Its structural similarity to natural plant hormones allows it to modulate plant growth and development, providing a tool for studying plant physiology and crop improvement strategies .

Environmental Science

Lastly, in environmental science, 2-(4-nitrophenoxy)acetohydrazide can be applied in the synthesis of compounds that act as environmental sensors or decontamination agents. Its reactivity with various environmental pollutants makes it a candidate for developing technologies aimed at pollution control and remediation .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenoxyacetic acid hydrazide | |

CAS RN |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

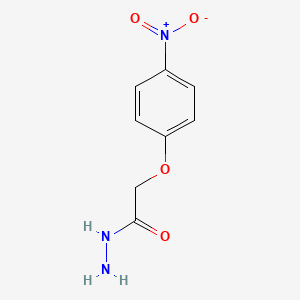

Q1: What is the significance of the crystal structures obtained for the two hydrazone compounds derived from 2-(4-nitrophenoxy)acetohydrazide?

A1: The single-crystal X-ray diffraction studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 1) and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 2) provide valuable insights into their three-dimensional structures [, ]. Understanding the spatial arrangement of atoms within these molecules is crucial for comprehending their interactions with biological targets, such as urease. The studies revealed that both compounds exhibit stabilizing hydrogen bonds and π···π interactions, which contribute to their overall stability. This information is fundamentally important for structure-based drug design and for understanding the compound's behavior in biological systems.

Q2: What is the reported biological activity of 2-(4-nitrophenoxy)acetohydrazide derivatives, and what makes them interesting for further research?

A2: The synthesized hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide, specifically compounds 1 and 2, have demonstrated notable in vitro urease inhibitory activity []. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancers, and urinary tract infections. The reported IC50 values of 8.4 μM for compound 1 and 20.2 μM for compound 2 suggest their potential as lead compounds for developing novel urease inhibitors. Further research is warranted to explore their efficacy and safety profiles in more detail, investigate their mechanism of action, and assess their potential for clinical application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.